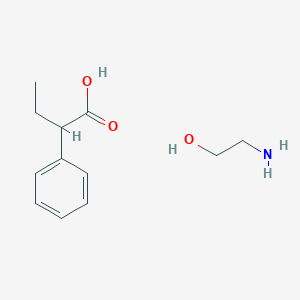
Cetamiphen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cetamiphen, also known as this compound, is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylbutyrates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Analgesic Properties
Cetamiphen is extensively studied for its analgesic effects. Research indicates that it may exert its analgesic action through several pathways:
- Cyclooxygenase Inhibition : this compound inhibits cyclooxygenase enzymes, leading to reduced production of pain-inducing prostaglandins .
- TRPV1 Receptor Interaction : Recent findings suggest that the metabolite AM404, derived from this compound, interacts with TRPV1 receptors in the spinal cord, enhancing its analgesic effects under inflammatory conditions .
Antipyretic Effects
This compound is also utilized as an antipyretic agent. It effectively reduces fever by acting on the hypothalamus to modulate body temperature regulation mechanisms. The compound's ability to inhibit prostaglandin synthesis is central to its antipyretic properties .
Toxicological Studies
This compound has been the subject of numerous toxicological studies, particularly concerning acetaminophen poisoning. Case studies highlight the importance of early intervention with antidotes like N-acetylcysteine in cases of overdose:
- Case Study Example : A 17-year-old female ingested 40 g of acetaminophen and was treated with activated charcoal and N-acetylcysteine, resulting in a gradual decline in liver enzymes and normalization of acetaminophen levels .
Data Tables
Case Study 1: Acute Overdose
A case involving a 23-year-old woman who ingested 50 g of acetaminophen illustrates the critical nature of timely treatment. Initial blood tests indicated high acetaminophen levels, necessitating immediate intervention with N-acetylcysteine to prevent liver failure .
Case Study 2: Chronic Use Effects
Another study examined regular use of acetaminophen (up to 4 g daily) in hypertensive patients, revealing an increase in systolic blood pressure by approximately 5 mm Hg compared to placebo. This finding underscores the importance of monitoring blood pressure in patients using this compound regularly .
化学反応の分析
Metabolism of Acetaminophen
Acetaminophen is primarily metabolized in the liver through three main pathways :
The third pathway, oxidation via the cytochrome P450 enzyme pathway, mainly CYP2E1, produces a reactive metabolite known as N-acetyl-p-benzoquinone imine (NAPQI) . At normal therapeutic doses, NAPQI is quickly conjugated with glutathione and then further metabolized into cysteine and mercapturic acid conjugates .
NAPQI Formation and Genotoxicity
The cytochrome P450 enzymes, such as CYP2E1 and CYP1A2, catalyze the oxidation of acetaminophen into NAPQI . While multiple CYP isoforms contribute to the bioactivation of APAP, the specific contribution varies depending on the drug concentration . NAPQI is a reactive metabolite that can react with DNA, especially after glutathione (GSH) is depleted, which can result in genotoxicity .
Electrochemical Oxidation
Acetaminophen, like other organic substances, undergoes an electrochemical mechanism. This involves an electron transfer step (e) that leads to a subsequent chemical reaction (c), producing a product that may be electrochemically active or inactive . The initial step is the oxidation of acetaminophen into N-acetyl-p-quinoneimine (NAPQI) through a pH-dependent, two-electron, two-proton process .
Copper-Catalyzed C-C Bond Cleavage
Acetaminophen can also be synthesized via a copper-catalyzed approach involving the N-acylation of anilines with acetone and acetophenones through C–C bond cleavage . This method uses chloroform (CHCl3) and dichloromethane (CH2Cl2) as potential C1-sources to facilitate the transformation.
Relevant Enzyme Parameters in Acetaminophen Metabolism
The following table shows a selection of hepatic biochemical parameters involved in acetaminophen metabolism :
| Reaction | Parameter | Model value | Literature value |
|---|---|---|---|
| V CYP | p | 20 | |
| d | 18000 | ||
| n | 2 | ||
| V CYP1A2 | K<sub>m</sub> | 3430 | 3430-3440 |
| V<sub>max</sub> | 0.55 | ||
| V CYP2E1 | K<sub>m</sub> | 677 | 677-1260 |
| V<sub>max</sub> | 345 | ||
| V CYP3A4 | K<sub>m</sub> | 276 | 276-313 |
| V<sub>max</sub> | 0.99 | ||
| V <sub>(l/t)</sub>SULT | 97 | 97 |
特性
CAS番号 |
1870-65-1 |
|---|---|
分子式 |
C12H19NO3 |
分子量 |
225.28 g/mol |
IUPAC名 |
2-aminoethanol;2-phenylbutanoic acid |
InChI |
InChI=1S/C10H12O2.C2H7NO/c1-2-9(10(11)12)8-6-4-3-5-7-8;3-1-2-4/h3-7,9H,2H2,1H3,(H,11,12);4H,1-3H2 |
InChIキー |
OBBCMAHJFIJQIK-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)O.C(CO)N |
正規SMILES |
CCC(C1=CC=CC=C1)C(=O)O.C(CO)N |
同義語 |
2-phenylbutyrate-ethanolamine salt cetamiphen |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















